molecular formula C17H12F3NS B8047583 5-Methyl-4-phenyl-2-[4-(trifluoromethyl)phenyl]thiazole

5-Methyl-4-phenyl-2-[4-(trifluoromethyl)phenyl]thiazole

Cat. No.: B8047583
M. Wt: 319.3 g/mol
InChI Key: NXXCFTVMLJUOGO-UHFFFAOYSA-N
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Description

5-Methyl-4-phenyl-2-[4-(trifluoromethyl)phenyl]thiazole is a thiazole-based heterocyclic compound characterized by a trifluoromethylphenyl group at position 2, a phenyl group at position 4, and a methyl group at position 4. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a key structural feature for pharmaceutical applications .

Properties

IUPAC Name

5-methyl-4-phenyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NS/c1-11-15(12-5-3-2-4-6-12)21-16(22-11)13-7-9-14(10-8-13)17(18,19)20/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXCFTVMLJUOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Molar Ratios : 1:1.1 equivalents of TPP and CBr₄ relative to the alcohol precursor.

  • Solvent : Anhydrous DCM (300 mL per 15 g of starting material).

  • Workup : Evaporation under reduced pressure, followed by precipitation of triphenylphosphine oxide using hexane/ethyl acetate (5:1 v/v).

Characterization Data

  • ¹H-NMR (300 MHz, CDCl₃): δ 8.00 (d, 2H, J = 8.1 Hz), 7.67 (d, 2H, J = 8.2 Hz), 4.72 (s, 2H), 2.47 (s, 3H).

  • ¹³C-NMR (78 MHz, CDCl₃): δ 165.0, 153.8, 136.9, 132.4, 129.7 (q), 127.0, 126.3 (m), 122.5, 23.8, 15.5.

This method is notable for its high yield and minimal purification requirements, making it scalable for industrial applications.

Thiazole Ring Formation via Thiourea Condensation

An alternative route involves constructing the thiazole ring from acyclic precursors. A Chinese patent describes a generalizable approach using thiourea and 3-acetylpropanol under acidic conditions:

Synthetic Pathway

  • Condensation : React 3-acetylpropanol with thiourea (1:1–2 molar ratio) in acidic solvent at 78–100°C for 3–8 hours.

  • Alkaline Workup : Adjust pH to 8.5–10.5 using 10–50% NaOH, followed by ether extraction.

  • Nitrosation and Reduction : Treat with sodium nitrite and hypophosphorous acid at –10°C to –7°C to finalize the thiazole core.

  • Purification : Dichloromethane extraction and vacuum distillation (395–400 Pa) yield the product at 120–127°C.

Comparative Analysis of Methods

Parameter Bromomethylation Thiourea Condensation
Starting MaterialsPre-formed thiazole alcoholAcyclic precursors
Reaction Time1 hour3–8 hours
Yield93%73%
Purification ComplexityLow (precipitation)Moderate (distillation)
ScalabilityHighModerate

The bromomethylation route outperforms in efficiency and scalability, whereas the thiourea method offers cost advantages for small-scale synthesis.

Mechanistic Insights and Byproduct Management

Bromomethylation Mechanism

The reaction proceeds via a Mitsunobu-like mechanism , where TPP activates CBr₄ to generate a bromophosphonium intermediate. This facilitates nucleophilic displacement by the alcohol, yielding the bromide and triphenylphosphine oxide as a byproduct.

Byproduct Mitigation

  • Triphenylphosphine Oxide : Removed via hexane/ethyl acetate precipitation, avoiding column chromatography.

  • Unreacted CBr₄ : Degraded during aqueous workup, minimizing environmental hazards.

Industrial Applications and Process Optimization

The compound’s utility in drug discovery (e.g., as a kinase inhibitor or antimicrobial agent) necessitates reproducible synthesis. Key optimizations include:

  • Catalyst Screening : Substituting TPP with polymer-supported phosphines to reduce costs.

  • Solvent Recycling : Recovering DCM through fractional distillation to improve sustainability .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-phenyl-2-[4-(trifluoromethyl)phenyl]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

5-Methyl-4-phenyl-2-[4-(trifluoromethyl)phenyl]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-4-phenyl-2-[4-(trifluoromethyl)phenyl]thiazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound’s trifluoromethyl group can enhance its binding affinity and stability, contributing to its overall efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents at positions 2, 4, and 5 of the thiazole ring. The following table summarizes these variations:

Compound Name Substituents (Position) Key Properties/Applications Reference ID
Target Compound 5-Methyl, 4-phenyl, 2-(4-CF₃-phenyl) Anticancer, antioxidant potential
5-(Chloromethyl)-4-methyl-2-(4-CF₃-phenyl)thiazole 5-Chloromethyl (vs. methyl) Higher reactivity; intermediate
4-Methyl-2-[4-CF₃-phenyl]thiazole-5-carbaldehyde 5-Carbaldehyde (vs. methyl) Site for further derivatization
4-Phenyl-2-[4-CF₃-phenyl]thiazole (QG-2215) 4-Phenyl, 2-(4-CF₃-phenyl) (no 5-methyl) Herbicidal activity
2-(3-Fluoro-4-CF₃-phenyl)-4-methylthiazole 2-(3-Fluoro-4-CF₃-phenyl) Enhanced binding in enzyme studies

Key Observations :

  • Chloromethyl Substitution : The chloromethyl analog (5-position) exhibits higher reactivity due to the labile C-Cl bond, making it a versatile intermediate for synthesizing derivatives .
  • Carbaldehyde Group : The carbaldehyde derivative (5-position) allows for Schiff base formation or condensation reactions, enabling tailored modifications for drug design .
  • Fluorine Introduction : Fluorine at the 3-position of the 4-CF₃-phenyl group (e.g., in ) improves binding affinity in enzyme inhibition studies, likely due to enhanced electronegativity and steric effects.
Anticancer Activity
  • The target compound’s analogs, such as 7b (IC₅₀ = 1.61 μg/mL) and 11 (IC₅₀ = 1.98 μg/mL), demonstrated potent activity against HepG-2 cells. These derivatives feature hydrazone and thiadiazole moieties, suggesting that electron-withdrawing groups enhance cytotoxicity .
  • Trifluoromethyl Impact: The 4-CF₃-phenyl group in the target compound likely improves membrane permeability and resistance to metabolic degradation compared to non-fluorinated analogs .
Antioxidant Activity
  • A hydrazone derivative of 4-methyl-2-(4-CF₃-phenyl)thiazole-5-carbohydrazide exhibited superior antioxidant activity (2.5× ascorbic acid) in DPPH assays, attributed to radical scavenging by the hydrazone group .
Herbicidal Activity
  • Analogs with 4-CF₃-phenyl groups showed moderate herbicidal activity against Brassica napus (rape), while non-CF₃ derivatives (e.g., 4-methoxyphenyl) were less effective .

Molecular Docking and Structure-Activity Relationships (SAR)

  • Docking studies of 4-CF₃-phenyl-containing thiazoles revealed interactions with enzyme active sites, particularly in the CAS (catalytic anionic site) and PAS (peripheral anionic site) regions. The trifluoromethyl group’s hydrophobicity and size optimize binding .
  • Steric Effects : The 5-methyl group in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., chloromethyl), enhancing target affinity .

Biological Activity

5-Methyl-4-phenyl-2-[4-(trifluoromethyl)phenyl]thiazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various case studies highlighting its efficacy against different cancer cell lines.

The molecular formula of this compound is C21H12F9N, with a molecular weight of approximately 466.29 g/mol. The compound is typically found as a solid at room temperature and is sensitive to air, necessitating storage under inert conditions to maintain its integrity .

PropertyValue
Molecular FormulaC21H12F9N
Molecular Weight466.29 g/mol
Physical StateSolid
Melting Point75 °C
Purity>98% (GC)

Anticancer Potential

Recent studies have highlighted the compound's anticancer properties, particularly its ability to inhibit the growth of various cancer cell lines. Notably, research indicates that derivatives of thiazoles, including this compound, exhibit significant cytotoxicity against hepatocellular carcinoma (HepG2) and other cancer cell lines through mechanisms involving apoptosis and disruption of microtubule dynamics.

Case Studies:

  • Antiproliferative Activity :
    • A study evaluated the antiproliferative effects of several thiazole derivatives, including this compound, against various human cancer cell lines. The results indicated that the compound exhibited IC50 values in the low micromolar range, demonstrating considerable potency .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its anticancer effects appears to involve binding to the colchicine site of tubulin, thereby disrupting microtubule dynamics and inducing apoptosis in cancer cells . Specifically, one derivative was shown to activate caspases involved in the apoptotic pathway while not causing mitochondrial depolarization .
  • Structure-Activity Relationship (SAR) :
    • The SAR analysis revealed that substitutions on the phenyl ring significantly affect biological activity. For instance, electron-donating groups like methyl enhance activity, while electron-withdrawing groups can diminish it. This indicates that careful modification of substituents can optimize therapeutic efficacy .

Summary of Research Findings

A summary of key findings related to the biological activity of this compound is presented in the table below:

Study ReferenceCell LineIC50 (µM)Mechanism
HepG21.61Induction of apoptosis
A5491.98Tubulin binding and disruption
MCF-7<10Caspase activation

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-methyl-4-phenyl-2-[4-(trifluoromethyl)phenyl]thiazole?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted thioamides with α-haloketones. Key steps include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) improve reaction efficiency. For example, ethanol was used to synthesize analogous thiazoles with yields >75% .
  • Catalysts : Sodium acetate or triethylamine facilitates deprotonation and cyclization. In a related thiazole synthesis, sodium acetate increased purity by reducing side-product formation .
  • Temperature : Reactions often proceed at reflux (80–100°C) for 6–12 hours. Lower temperatures may lead to incomplete cyclization .
  • Characterization : Confirm structure via melting point (mp 131–133°C for the aldehyde derivative) and NMR (distinct thiazole proton signals at δ 7.8–8.2 ppm) .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a multi-analytical approach:
  • Elemental Analysis : Compare calculated vs. experimental C, H, N, S content (e.g., <0.3% deviation indicates purity) .
  • Spectroscopy :
  • IR : Confirm thiazole ring vibrations (C=N stretch ~1600 cm⁻¹, C-S ~670 cm⁻¹) .
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and CF₃ group (δ 120–125 ppm in ¹³C) .
  • Chromatography : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) can detect impurities .

Advanced Research Questions

Q. How can computational docking elucidate the biological mechanism of this thiazole derivative?

  • Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) predict binding affinities to target proteins:
  • Protein Preparation : Retrieve crystal structures (PDB) of enzymes like α-glucosidase or kinases.
  • Ligand Optimization : Minimize the thiazole’s energy using DFT (B3LYP/6-31G* basis set).
  • Docking Parameters : Grid boxes centered on active sites (e.g., 20 ų) and exhaustiveness = 50 for accuracy.
  • Validation : Compare with known inhibitors (e.g., 9c in showed binding energy −9.2 kcal/mol, suggesting competitive inhibition) .

Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

  • Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR shifts) may arise from:
  • Polymorphism : Recrystallize from different solvents (ethanol vs. acetone) and re-analyze .
  • Tautomerism : Use variable-temperature NMR to detect equilibrium between thione and thiol forms .
  • Byproducts : Employ LC-MS to identify minor impurities (e.g., oxidation byproducts of the trifluoromethyl group) .

Q. How do substituents on the phenyl rings influence structure-activity relationships (SAR)?

  • Methodological Answer : Systematic substitution (e.g., electron-withdrawing vs. donating groups) guides SAR:
  • Trifluoromethyl (CF₃) : Enhances metabolic stability and lipophilicity (logP ~3.5), critical for membrane penetration .
  • Methyl vs. Methoxy : Methyl improves steric fit in hydrophobic pockets (e.g., 9d in showed 2x higher activity than 9e), while methoxy may introduce metabolic liabilities .
  • Halogenation : Bromine (9c) increases binding affinity but may reduce solubility .

Q. What are effective methods to mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer :
  • Reaction Monitoring : Use in-situ FTIR or HPLC to detect intermediates (e.g., thiourea byproducts) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes persistent impurities. For example, recrystallization from ethanol improved purity to >98% in .
  • Catalyst Optimization : Replace homogeneous catalysts (e.g., NaOAc) with heterogeneous alternatives (e.g., Amberlyst-15) to reduce side reactions .

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